molecular formula C11H16O4 B1600699 (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol CAS No. 84379-52-2

(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol

Cat. No.: B1600699
CAS No.: 84379-52-2
M. Wt: 212.24 g/mol
InChI Key: YYGZBCNOJHZTGA-GHMZBOCLSA-N
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Description

(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol is a chiral compound with significant importance in organic chemistry. It is characterized by its specific stereochemistry, which is crucial for its reactivity and interaction with other molecules. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol typically involves the selective reduction of a precursor molecule, such as a benzyloxy-substituted epoxide or a protected diol. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction processes are often preferred due to their mild reaction conditions and high specificity .

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction results in alcohols .

Scientific Research Applications

(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. Pathways involved may include enzymatic catalysis or receptor binding, depending on the application .

Comparison with Similar Compounds

  • (2R,3R)-2,3-Butanediol
  • (2S,3S)-2,3-Butanediol
  • (2R,3S)-2,3-Butanediol (meso form)

Comparison: (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol is unique due to its benzyloxy substituent, which imparts different chemical properties compared to other butanetriols. This substituent can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct in its applications and behavior .

Properties

IUPAC Name

(2R,3R)-3-phenylmethoxybutane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGZBCNOJHZTGA-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446452
Record name (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84379-52-2
Record name (2R,3R)-3-(Phenylmethoxy)-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84379-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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